molecular formula C8H4F3NO B1434059 5-(Difluoromethoxy)-2-fluorobenzonitrile CAS No. 1261499-62-0

5-(Difluoromethoxy)-2-fluorobenzonitrile

Cat. No. B1434059
CAS RN: 1261499-62-0
M. Wt: 187.12 g/mol
InChI Key: HXIYYZYQQLHVTJ-UHFFFAOYSA-N
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Description

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a compound that has been used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .


Synthesis Analysis

The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent. The process conditions of two stages, namely a condensation reaction stage and a cyclization reaction stage, are controlled .


Physical And Chemical Properties Analysis

The substance “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is readily soluble in water and ethyl alcohol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Using Fluoroform : Fluoroform (CHF3) can be utilized as a difluorocarbene source in converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives, including compounds like 5-(Difluoromethoxy)-2-fluorobenzonitrile (Thomoson & Dolbier, 2013).
  • Polyamide Synthesis : In the synthesis of aromatic polyamides, 5-(Difluoromethoxy)-2-fluorobenzonitrile derivatives are used. This synthesis involves nucleophilic fluorodisplacement of p-fluorobenzonitrile by bisphenolates (Hsiao & Yu, 1996).

Analytical and Computational Studies

  • Geometric and Vibrational Analysis : Density Functional Theory (DFT) has been employed to analyze the equilibrium geometric structure, vibrational spectra, and Nonlinear Optical (NLO) properties of compounds closely related to 5-(Difluoromethoxy)-2-fluorobenzonitrile (Ajaypraveenkumar, Raman, & Sebastian, 2017).
  • Spectroscopic and SHG Studies : Spectroscopic methods and Second Harmonic Generation (SHG) studies have been used to explore the properties of molecules similar to 5-(Difluoromethoxy)-2-fluorobenzonitrile, emphasizing their potential in nonlinear optics (Kumar & Raman, 2017).

Materials Science and Polymer Chemistry

  • Electrochemical Charge Storage Materials : Fluoropolymers, including derivatives of 5-(Difluoromethoxy)-2-fluorobenzonitrile, have been studied for their electrochemical properties, particularly in the context of supercapacitor applications (Wang et al., 2019).
  • Synthesis of Dixanthones and Poly(dixanthone)s : The compound is used in the synthesis of novel polyxanthones, which have applications in materials science (Colquhoun, Lewis, & Williams, 2001).

Radiochemistry and Spectroscopy

  • Radiofluorinated Compounds : 5-(Difluoromethoxy)-2-fluorobenzonitrile derivatives have been explored for rapid reaction with alkenes and alkynes under mild conditions, contributing to the preparation of low-molecular-weight radiopharmaceuticals (Zlatopolskiy et al., 2012).
  • Structural Trends in Fluorobenzonitriles : Fourier Transform Microwave (FTMW) spectroscopy has been used to investigate the structural trends in molecules related to 5-(Difluoromethoxy)-2-fluorobenzonitrile, providing insights into the geometry changes and electronic structure (Kamaee, Sun, Luong, & van Wijngaarden, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole”, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation if inhaled .

Future Directions

The field of difluoromethylation, which includes compounds like “5-(Difluoromethoxy)-2-fluorobenzonitrile”, has seen recent advances and is of interest for process chemistry .

properties

IUPAC Name

5-(difluoromethoxy)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIYYZYQQLHVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethoxy)-2-fluorobenzonitrile

CAS RN

1261499-62-0
Record name 5-(difluoromethoxy)-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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